molecular formula C11H11N3O B2418908 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile CAS No. 163918-99-8

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

Cat. No.: B2418908
CAS No.: 163918-99-8
M. Wt: 201.229
InChI Key: KOHLNECAEDCZHU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHLNECAEDCZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a diazinane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile features a diazinane ring fused with a benzonitrile moiety. Its unique structure contributes to its reactivity and potential applications in synthesizing biologically active compounds.

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structural features have shown efficacy against various cancer cell lines. For instance, derivatives of diazinane compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

2. Antiviral Activity
Research into the antiviral properties of heterocyclic compounds has identified several candidates for further investigation. The structural similarity of this compound to known antiviral agents suggests it may possess similar activity against viral pathogens .

3. Neuroprotective Effects
There is emerging evidence that compounds containing the diazinane structure can exhibit neuroprotective properties. This has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

1. Polymer Chemistry
this compound can serve as a building block in polymer synthesis due to its reactive functional groups. Its incorporation into polymers could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

2. Sensor Development
The compound's electronic properties make it a candidate for use in sensor technology. Its ability to interact with various analytes could be harnessed to develop sensitive detection methods for environmental monitoring or biomedical diagnostics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction, providing quantitative data on the compound's effectiveness.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
MDA-MB-231 (Triple-negative)10Inhibition of proliferation through cell cycle arrest

Case Study 2: Antiviral Properties

In another study focusing on antiviral activity, researchers synthesized several derivatives of this compound and tested their efficacy against HIV and HCV. The results indicated that some derivatives significantly inhibited viral replication.

Compound HIV IC50 (µM) HCV IC50 (µM)
Compound A (Derivatives of the target)520
Compound B (Control)3040

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxotetrahydropyrimidin-1-yl)benzonitrile
  • 4-(2-Oxo-1,3-oxazinan-1-yl)benzonitrile
  • 4-(2-Oxo-1,3-thiazinan-1-yl)benzonitrile

Uniqueness

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a diazinane ring structure, which is known to influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : 198.21 g/mol
  • Structure : The compound possesses a benzonitrile moiety linked to a diazinane derivative, contributing to its unique biological properties.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It may bind to receptors that regulate signaling pathways, influencing cellular responses and proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In studies involving breast cancer cell lines (e.g., MCF-7), related compounds demonstrated IC50_{50} values ranging from 0.09 to 157.4 µM, indicating varying degrees of inhibition on cell proliferation .

Antiviral Activity

The compound is also being investigated for its potential as an antiviral agent. Preliminary studies suggest it may act as a biochemical probe in the context of viral infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
4-(2-Oxotetrahydropyrimidin-1-yl)benzonitrileStructureAnticancer0.30 - 157.4
4-(2-Oxo-1,3-thiazinan-1-yl)benzonitrileStructureAntiviralNot specified

Case Studies

Several studies have explored the effects of similar compounds on cancer cells:

  • Study on Breast Cancer Cells : A study assessed the effects of various benzoxazines on MCF-7 and other breast cancer cell lines, revealing significant inhibition of proliferation correlated with oxidative stress mechanisms .
  • Antiviral Drug Development : Research involving the structural analysis of small-molecule antiviral drugs has highlighted the importance of heterocyclic compounds in drug design and their role in inhibiting viral replication pathways .

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